2-(2-nitrophenoxy)-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethanone

Description

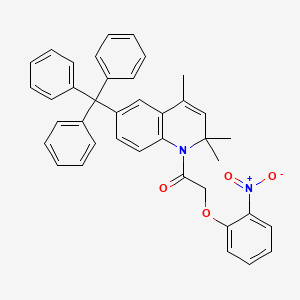

This compound is a structurally complex ethanone derivative featuring a quinoline core substituted with 2,2,4-trimethyl and trityl (triphenylmethyl) groups at the 6-position. The ethanone moiety is further modified with a 2-nitrophenoxy group, contributing to its electronic and steric properties.

Properties

Molecular Formula |

C39H34N2O4 |

|---|---|

Molecular Weight |

594.7 g/mol |

IUPAC Name |

2-(2-nitrophenoxy)-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone |

InChI |

InChI=1S/C39H34N2O4/c1-28-26-38(2,3)40(37(42)27-45-36-22-14-13-21-35(36)41(43)44)34-24-23-32(25-33(28)34)39(29-15-7-4-8-16-29,30-17-9-5-10-18-30)31-19-11-6-12-20-31/h4-26H,27H2,1-3H3 |

InChI Key |

FLIRCDQGJNQJMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)COC6=CC=CC=C6[N+](=O)[O-])(C)C |

Origin of Product |

United States |

Biological Activity

The compound 2-(2-nitrophenoxy)-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethanone is a complex organic molecule characterized by its unique quinoline structure and various functional groups. Its molecular formula is with a molecular weight of approximately 594.7 g/mol . This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research into the biological activity of this compound indicates promising results in various areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against certain bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

- Anticancer Properties : The quinoline core is known for its anticancer potential. Investigations have shown that this compound can induce apoptosis in cancer cell lines, likely through the activation of specific signaling pathways that lead to programmed cell death.

The mechanism by which This compound exerts its biological effects involves several biochemical interactions:

- Redox Reactions : The presence of electron-rich groups allows the compound to participate in redox reactions, which can generate reactive oxygen species (ROS) that damage cellular components.

- Metal Ion Complexation : The ability to form stable complexes with metal ions may enhance its biological activity by modulating metal-dependent enzymatic reactions.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell survival and proliferation, particularly in cancerous cells.

Antimicrobial Studies

A study conducted on various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | 128 |

Anticancer Studies

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound led to a significant reduction in cell viability at concentrations above 50 µM after 48 hours. The study highlighted the induction of apoptosis as evidenced by increased levels of caspase-3 activity.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 50 | 70 |

| HeLa | 45 | 65 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

- 2-(Piperidin-1-yl)-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethanone (CAS 309291-44-9): Key Difference: Replaces the 2-nitrophenoxy group with a piperidinyl moiety. This substitution likely alters solubility and target affinity . Molecular Weight: 540.737 g/mol (vs. target compound’s ~550–600 g/mol, estimated).

Aromatic and Heterocyclic Ethanone Derivatives

- 1-(4-Methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone (2b): Yield: 61.0% (lower than typical yields for nitro-substituted analogs). Spectral Data: 1H-NMR δ 2.46 (s, 3H, CH3), 5.66 (s, 2H, CH2), aromatic protons at δ 7.34–8.23.

- 1-(4-Fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone (2c): Yield: 50.6%, lower than 2b, suggesting fluorination complicates synthesis. Fluorine Effect: Enhances metabolic stability compared to nitro groups but reduces electrophilicity .

Nitro-Substituted Ethanones

- 2-(2-Nitrophenoxy)-1-phenylethanone (CAS 18065-01-5): Simpler Analog: Lacks the quinoline and trityl groups, reducing steric bulk. Applications: Intermediate in synthesis of dyes or pharmaceuticals, highlighting the nitro group’s versatility in electrophilic substitutions .

- 1-(2-Amino-6-nitrophenyl)ethanone: Safety Profile: No classified health hazards, but toxicological data are incomplete. Contrasts with nitroaromatics, which often exhibit mutagenicity .

Fluorinated and Trityl-Modified Analogs

- 2,2,2-Trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 1290608-21-7): Key Feature: Trifluoromethyl group increases electronegativity and metabolic resistance vs. the trityl group’s steric shielding. Discontinued Status: Limited commercial availability suggests synthesis challenges or niche applications .

Key Research Findings

- Synthetic Challenges : The trityl group in the target compound complicates purification due to high molecular weight and lipophilicity, a common issue in trityl-containing analogs .

- Electrophilic Reactivity: Nitro groups in ethanones (e.g., 2b, 2c) enhance susceptibility to nucleophilic attack, whereas fluorine or piperidine substituents stabilize the core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.